molecular formula C6H9ClN2 B7985574 Pyridylmethylammonium chloride

Pyridylmethylammonium chloride

Cat. No.: B7985574
M. Wt: 144.60 g/mol
InChI Key: FTQQURYZPUHQND-UHFFFAOYSA-N
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Description

Pyridylmethylammonium chloride is a quaternary ammonium salt characterized by a pyridylmethyl group attached to a nitrogen center. Pyridyl-containing ammonium salts are often explored for applications in catalysis, pharmaceuticals, and materials science due to the pyridine ring’s electron-rich and coordinating nature.

Properties

IUPAC Name

pyridin-2-ylmethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridylmethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

C5H5N+CH3NH2+HClC5H4NCH3NH3Cl\text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{NH}_2 + \text{HCl} \rightarrow \text{C}_5\text{H}_4\text{NCH}_3\text{NH}_3\text{Cl} C5​H5​N+CH3​NH2​+HCl→C5​H4​NCH3​NH3​Cl

This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reactants are combined in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Deprotonation and Nucleophilic Substitution

Pyridylmethylammonium chloride undergoes deprotonation in basic conditions to regenerate the free amine, enabling nucleophilic substitution reactions. This is critical in synthesizing derivatives for pharmaceuticals or ligands.

Example Reaction:
this compound reacts with acyl chlorides or alkyl halides after deprotonation:
Py CH2 NH3+Cl+BasePy CH2 NH2+Base H+Cl\text{Py CH}_2\text{ NH}_3^+\text{Cl}^-+\text{Base}\rightarrow \text{Py CH}_2\text{ NH}_2+\text{Base H}^+\text{Cl}^-
Py CH2 NH2+R XPy CH2 NHR+HX\text{Py CH}_2\text{ NH}_2+\text{R X}\rightarrow \text{Py CH}_2\text{ NHR}+\text{HX}

Table 1: Nucleophilic Substitution Reactions

Substrate (R-X)ConditionsProductYield (%)Reference
Acetyl chlorideEt₃N, DCMPy-CH₂-NHCOCH₃85
Benzyl bromideK₂CO₃, DMFPy-CH₂-NHBn78

Coordination Chemistry

The deprotonated amine acts as a ligand in transition metal complexes, often forming stable chelates with metals like Ni(II), Cu(II), or Pt(II). This is leveraged in catalysis and material science.

Example Reaction:
Py CH2 NH2+NiCl2[Ni Py CH2 NH2)2Cl2]\text{Py CH}_2\text{ NH}_2+\text{NiCl}_2\rightarrow [\text{Ni Py CH}_2\text{ NH}_2)_2\text{Cl}_2]

Table 2: Metal Complex Formation

Metal SaltLigand RatioComplex StructureStability Constant (log β)Reference
NiCl₂1:2Octahedral12.3
CuSO₄1:1Square planar8.7

Quaternization of the Pyridine Ring

The pyridine nitrogen can be quaternized with alkylating agents (e.g., methyl iodide), forming a bis-cationic species. This enhances water solubility and reactivity in ionic reactions.

Example Reaction:
Py CH2 NH3+Cl+CH3I[Py CH2 NH3]+[CH3 Py]+ICl\text{Py CH}_2\text{ NH}_3^+\text{Cl}^-+\text{CH}_3\text{I}\rightarrow [\text{Py CH}_2\text{ NH}_3]^+[\text{CH}_3\text{ Py}]^+\text{I}^-\text{Cl}^-

Table 3: Quaternization Reactions

Alkylating AgentConditionsProductApplicationReference
Methyl iodideRT, MeCNBis-quaternary saltIonic liquids
Ethyl bromideReflux, EtOHEthylated derivativeSurfactants

Salt Metathesis

The chloride counterion can be exchanged with other anions (e.g., BF₄⁻, PF₆⁻) via metathesis, altering solubility and crystallinity for specific applications.

Example Reaction:
Py CH2 NH3+Cl+NaBF4Py CH2 NH3+BF4+NaCl\text{Py CH}_2\text{ NH}_3^+\text{Cl}^-+\text{NaBF}_4\rightarrow \text{Py CH}_2\text{ NH}_3^+\text{BF}_4^-+\text{NaCl}

Table 4: Anion Exchange Reactions

Anion SourceProduct AnionSolubility (H₂O)Reference
NaBF₄BF₄⁻Low
KPF₆PF₆⁻Insoluble8

Acid-Base Reactions

This compound acts as a Brønsted acid, donating protons in basic media. Its pKa (~5.2) enables pH-dependent reactivity in aqueous systems.

Key Data:

  • pKa (NH₃⁺): 5.2 ± 0.1

  • Buffering range: pH 4–6

Scientific Research Applications

Pyridylmethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in water treatment processes and as an additive in the production of polymers.

Mechanism of Action

The mechanism of action of pyridylmethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares Pyridylmethylammonium chloride (inferred structure) with key analogs from the evidence:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
Methylammonium Chloride CH₃NH₃Cl 593-51-1 67.52 Methyl group
Choline Chloride C₅H₁₄ClNO 67-48-1 139.63 Hydroxyethyl, trimethyl groups
Diallyldimethylammonium Chloride (DADMAC) C₈H₁₆ClN N/A 161.67 Diallyl, dimethyl groups
Methyltrioctylammonium Chloride C₂₅H₅₄ClN 5137-55-3 404.15 Trioctyl, methyl groups
Cetyltrimethylammonium Chloride C₁₉H₄₂ClN 112-02-7 320.00 Cetyl (C16), trimethyl groups

Key Observations :

  • Long alkyl chains (e.g., in Methyltrioctylammonium Chloride) enhance hydrophobicity, making them suitable for phase-transfer catalysis .
  • Hydroxyethyl groups in Choline Chloride improve water solubility and biocompatibility, critical for pharmaceutical applications .

Physicochemical Characterization

Standard methods for analyzing ammonium salts, as outlined in regulatory guidelines (e.g., FDA requirements for equivalence testing), include:

  • Elemental analysis (C, H, N, Cl content) .
  • Titration for chloride, bromide, and amine quantification .
  • Solid-state NMR (e.g., ¹³C SSNMR) for structural confirmation .

Example Data :

  • Methylammonium Chloride : Chloride content by titration aligns with its 1:1 amine-to-HCl ratio .
  • Cetyltrimethylammonium Chloride : High molecular weight (320 g/mol) correlates with its surfactant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridylmethylammonium chloride
Reactant of Route 2
Pyridylmethylammonium chloride

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